Ethyl xanthosine triphosphate Ethyl xanthosine triphosphate Ethyl-XTP is an organic triphosphate formed by condensation between the gamma-phospho group of xanthosine 5'-triphosphate and ethanol. It derives from an ethanol and a XTP.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1942435
InChI: InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1
SMILES:
Molecular Formula: C12H19N4O15P3
Molecular Weight: 552.22 g/mol

Ethyl xanthosine triphosphate

CAS No.:

Cat. No.: VC1942435

Molecular Formula: C12H19N4O15P3

Molecular Weight: 552.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl xanthosine triphosphate -

Specification

Molecular Formula C12H19N4O15P3
Molecular Weight 552.22 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1
Standard InChI Key WSNTYBYSGWMCKU-IOSLPCCCSA-N
Isomeric SMILES CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O
Canonical SMILES CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Ethyl xanthosine triphosphate is characterized by its unique molecular structure that combines features of both xanthosine triphosphate and ethanol. The compound belongs to the class of modified nucleotides, specifically those with alterations at the triphosphate moiety. As an organic triphosphate, it maintains the fundamental ribonucleoside structure while incorporating an ethyl group modification.

Molecular Composition and Identifiers

Ethyl xanthosine triphosphate possesses a well-defined chemical identity with specific molecular characteristics that distinguish it from related compounds. The compound is registered in various chemical databases with unique identifiers that facilitate its identification and reference in scientific literature.

The key chemical identifiers for ethyl xanthosine triphosphate are presented in the following table:

PropertyValue
Molecular FormulaC12H19N4O15P3
Molecular Weight552.22 g/mol
PubChem CID22873461
Standard InChIKeyWSNTYBYSGWMCKU-IOSLPCCCSA-N
Creation Date2007-12-05
Last Modified2025-02-22

The compound is also known by several synonyms, including ethyl-XTP, monoethyl xanthosine-triphosphate, gamma-ethyl xanthosine triphosphate, and gamma-monoethyl xanthosine triphosphate .

Structural Formula and Representation

The structural formula of ethyl xanthosine triphosphate reflects its modified nucleotide nature. The IUPAC name, which provides the complete structural description, is [[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate .

For computational and chemical database purposes, the compound can be represented by the following notation systems:

Notation SystemValue
SMILES (Isomeric)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1C@HO
SMILES (Canonical)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O
Standard InChIInChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1

The structural complexity of ethyl xanthosine triphosphate is evident in these representations, highlighting the importance of standardized notation systems for accurately describing its molecular architecture .

Formation and Chemical Synthesis

Ethyl xanthosine triphosphate is formed through a specific chemical reaction that modifies the standard xanthosine triphosphate molecule. The formation pathway involves chemical processes that target the triphosphate portion of the molecule rather than the nucleoside base.

Reaction Mechanism

The primary mechanism for the formation of ethyl xanthosine triphosphate involves a condensation reaction between ethanol and the gamma-phospho group of xanthosine 5'-triphosphate (XTP). This reaction specifically targets the terminal phosphate group, leading to the replacement of one hydroxyl group with an ethoxy group. This modification results in the characteristic ethyl ester formation at the gamma-phosphate position .

The reaction can be represented as follows:

Xanthosine 5'-triphosphate + Ethanol → Ethyl xanthosine triphosphate + H2O

This condensation reaction is selective for the gamma-phosphate group, leaving the alpha and beta phosphate groups unmodified. The specificity of this reaction is important for maintaining certain structural and functional characteristics of the original nucleotide while introducing the ethyl modification.

Comparison with Xanthosine Triphosphate

Ethyl xanthosine triphosphate is derived from xanthosine triphosphate (XTP), and a comparison between these compounds reveals important structural and potentially functional differences. Understanding these differences is crucial for appreciating the unique properties of ethyl xanthosine triphosphate.

Structural Differences

The primary structural difference between ethyl xanthosine triphosphate and xanthosine triphosphate lies in the triphosphate moiety. While XTP has a standard triphosphate group with three phosphate units connected by oxygen bridges, ethyl xanthosine triphosphate features an ethyl ester at the gamma-phosphate position. This modification changes the electronic and steric properties of the triphosphate group .

The following table highlights key structural differences between these two compounds:

PropertyXanthosine TriphosphateEthyl Xanthosine Triphosphate
Molecular FormulaC10H15N4O15P3C12H19N4O15P3
Molecular Weight524.17 g/mol552.22 g/mol
Terminal Phosphate GroupStandard phosphate (P-OH)Ethyl phosphate ester (P-O-CH2CH3)
InChIKeyCAEFEWVYEZABLA-UUOKFMHZSA-NWSNTYBYSGWMCKU-IOSLPCCCSA-N

The additional ethyl group in ethyl xanthosine triphosphate accounts for the increased molecular weight and the different carbon count in the molecular formula compared to XTP .

Biochemical Significance and Research Applications

The unique structural features of ethyl xanthosine triphosphate suggest potential applications in biochemical research, particularly in studies involving nucleotide-dependent enzymes and metabolic pathways.

Comparison with Other Modified Nucleotides

Ethyl xanthosine triphosphate belongs to a broader category of modified nucleotides that have been developed for various research applications. While xanthosine-containing RNA has been described as "underexplored" with limited information available about its biophysical properties , the modification of the triphosphate moiety represents a different approach to nucleotide modification.

Other nonhydrolyzable XTP derivatives, such as xanthosine 5'-(beta, gamma-methylene)triphosphate and xanthosine 5'-(beta, gamma-imido)triphosphate, have been synthesized and shown to inhibit specific biochemical processes . Ethyl xanthosine triphosphate may share some properties with these compounds while offering unique characteristics due to its specific ethyl modification.

Analytical and Identification Methods

The identification and characterization of ethyl xanthosine triphosphate require specialized analytical techniques that can accurately determine its structure and purity. These methods are essential for research applications and quality control.

Spectroscopic and Spectrometric Methods

Several analytical techniques are commonly employed for the identification and characterization of modified nucleotides like ethyl xanthosine triphosphate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of various atoms in the molecule, allowing confirmation of the ethyl modification at the gamma-phosphate position.

  • Mass Spectrometry (MS): Enables precise determination of molecular weight and fragmentation patterns, which can confirm the molecular formula and structure of ethyl xanthosine triphosphate.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups, including phosphate esters and the nucleoside moiety.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for identifying the xanthosine base portion of the molecule based on its characteristic absorption spectrum.

These analytical methods collectively provide a comprehensive characterization of ethyl xanthosine triphosphate, confirming both its identity and purity for research applications .

Chromatographic Techniques

Chromatographic methods are essential for the purification and analysis of nucleotides and their derivatives:

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of ethyl xanthosine triphosphate from related compounds or impurities.

  • Ion-Exchange Chromatography: Particularly useful for separating phosphorylated compounds based on their charge properties.

  • Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and assessing purity.

These techniques are valuable for both the synthesis and subsequent analysis of ethyl xanthosine triphosphate, ensuring that the compound meets the required standards for research applications .

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